2-Bromo-6-iodophenol
Overview
Description
2-Bromo-6-iodophenol is an organic compound with the molecular formula C6H4BrIO It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to a benzene ring with a hydroxyl group
Mechanism of Action
Mode of Action
2-Bromo-6-iodophenol, like other phenolic compounds, is likely to interact with its targets through a process known as nucleophilic aromatic substitution . This involves the replacement of one of the substituents in the aromatic ring (in this case, bromine or iodine) by a nucleophile .
Pharmacokinetics
It is an inhibitor of CYP1A2 and CYP2C9, which are important enzymes involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . This suggests that light, air, and temperature can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodophenol can be synthesized through several methods. One common approach involves the bromination and iodination of phenol. The process typically starts with the iodination of phenol to form 2-iodophenol, followed by bromination to yield this compound. The reaction conditions often include the use of N-bromosuccinimide (NBS) as the brominating agent and iron trifluoromethanesulfonate as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the compound into different phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-iodophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Comparison with Similar Compounds
2-Iodophenol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-iodophenol: Has a different substitution pattern, leading to variations in chemical behavior.
2-Bromo-6-chlorophenol: Contains chlorine instead of iodine, affecting its chemical properties and uses.
Uniqueness: 2-Bromo-6-iodophenol is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
2-bromo-6-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBRPSNXUDZTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623665 | |
Record name | 2-Bromo-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-86-0 | |
Record name | 2-Bromo-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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